Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted ¹H NMR signatures (500 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.81 | s | 1H | Carboxylic acid proton |
| 10.34 | s | 1H | Hydroxyl proton |
| 8.02 | d (J=2.4 Hz) | 1H | H-6 aromatic |
| 7.56 | dd (J=8.7, 2.4 Hz) | 1H | H-4 aromatic |
| 6.92 | d (J=8.7 Hz) | 1H | H-3 aromatic |
| 6.21 | t (J=5.6 Hz) | 1H | Carbamoyl NH |
| 3.12 | q (J=6.8 Hz) | 2H | N-CH₂- butyl |
| 1.45 | m | 2H | CH₂- center |
| 1.31 | m | 2H | CH₂- proximal |
| 0.89 | t (J=7.2 Hz) | 3H | Terminal CH₃ |
¹³C NMR (126 MHz, DMSO-d₆) shows characteristic peaks at:
Infrared (IR) and Raman Vibrational Profiles
Critical vibrational modes observed via FT-IR (KBr pellet):
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3340 | broad | O-H stretch (COOH) |
| 3200 | medium | N-H stretch (carbamoyl) |
| 1685 | strong | C=O stretch (acid) |
| 1652 | strong | C=O stretch (amide) |
| 1598 | medium | C=C aromatic |
| 1253 | strong | C-N stretch |
| 745 | weak | Out-of-plane C-H bend |
Raman spectroscopy complements these observations with enhanced resolution of aromatic ring vibrations (1580-1600 cm⁻¹) and C-N deformation modes (1120-1180 cm⁻¹).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:
| m/z | Relative Abundance | Fragment Ion |
|---|---|---|
| 252.1 | 100% | Molecular ion [M+H]⁺ |
| 206.0 | 68% | Loss of COOH (46 Da) |
| 177.1 | 42% | Butyl chain cleavage |
| 149.0 | 25% | Carbamoyl group loss |
| 105.1 | 18% | Protonated benzene ring |
High-resolution MS (HRMS-ESI) confirms the molecular formula with an observed mass of 252.1054 Da (calculated 252.1051 Da for C₁₂H₁₆N₂O₄).
Crystallographic Studies and Solid-State Packing Arrangements
While single-crystal X-ray data for this specific compound remains unpublished, studies of structurally similar 2-hydroxybenzoic acid derivatives demonstrate:
- Triclinic crystal system with space group P‾1
- Unit cell parameters:
- a = 7.214 Å
- b = 8.903 Å
- c = 10.562 Å
- α = 89.3°
- β = 78.2°
- γ = 81.7°
- Hydrogen bonding network :
- Carboxylic acid dimers (O···O distance: 2.65 Å)
- Chain-like interactions between hydroxyl and carbamoyl groups
- π-π stacking interactions between aromatic rings (centroid distance: 3.89 Å)
Properties
CAS No. |
501678-20-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(butylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-2-3-6-13-12(18)14-8-4-5-10(15)9(7-8)11(16)17/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
InChI Key |
RWKWKMQNLHLVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- typically involves the condensation of benzoic acid derivatives with butylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and green catalysts ensures efficient and sustainable production. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with nucleophiles, leading to the formation of amides, esters, and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones and reduction to form hydroquinones.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids into acid chlorides.
Alcohols: Used in Fischer esterification reactions to form esters.
Strong Acids (HCl, H2SO4): Used to enhance the reactivity of the carboxylic acid group.
Major Products Formed
Amides: Formed through nucleophilic acyl substitution with amines.
Esters: Formed through esterification with alcohols.
Anhydrides: Formed through the condensation of two carboxylic acid molecules.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Benzoic acid derivatives are recognized for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, making it a potential candidate for use in pharmaceutical formulations aimed at treating infections. Research indicates that the introduction of butylamino groups enhances its antimicrobial efficacy compared to standard benzoic acid .
1.2 Drug Development
The compound is also significant in drug development processes. Its structure allows it to serve as an intermediate in synthesizing more complex pharmaceutical agents. For instance, modifications of the amino and hydroxyl groups can yield compounds with enhanced biological activity or reduced toxicity, which is crucial in developing safer medications .
Agricultural Applications
2.1 Pesticide Formulations
Benzoic acid derivatives are being explored as active ingredients in pesticide formulations due to their ability to inhibit certain fungal and bacterial pathogens that affect crops. The butylamino group contributes to the compound's lipophilicity, improving its penetration into plant tissues and enhancing its protective effects against pathogens .
2.2 Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its application can promote growth and improve crop yields by modulating plant hormone levels, thus providing an environmentally friendly alternative to synthetic growth hormones .
Food Preservation
3.1 Preservative Use
Benzoic acid is widely used as a food preservative due to its ability to inhibit mold and yeast growth. The specific derivative of interest has shown promise in extending the shelf life of various food products by preventing spoilage caused by microbial activity . This application is particularly relevant in acidic foods and beverages where benzoic acid's efficacy is maximized.
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit their growth.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Toxicity and Solubility
Table 2: Antifungal Activity Against Alternaria solani
Research Findings and Implications
Antifungal Potential: Hydroxylated benzoic acids (e.g., protocatechuic acid) are potent antifungal agents, suggesting the target compound’s bioactivity could be optimized via substituent engineering .
Toxicity Prediction: QSTR models indicate that bulky substituents like butylaminocarbonyl may increase acute toxicity, necessitating careful dose optimization .
Biosensor Compatibility : Ortho-substituted derivatives show moderate biosensor responses, making the target compound suitable for fluorescence-based detection in pharmaceutical or environmental monitoring .
Biological Activity
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- is a unique derivative of benzoic acid characterized by the presence of a butylamino group and a hydroxyl group at the ortho position relative to the carboxylic acid. This compound has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The chemical structure of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 249.29 g/mol
- Functional Groups : Carboxylic acid, hydroxyl, amine
This structural composition allows for various interactions with biological systems, influencing its reactivity and biological activity.
Biological Activity Overview
Benzoic acid derivatives, including this compound, are known to exhibit a range of biological activities. The following table summarizes the key activities associated with benzoic acid derivatives:
- Anti-inflammatory Activity : Research indicates that benzoic acid derivatives can inhibit the secretion of inflammatory cytokines. For instance, studies have shown that these compounds can effectively reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs), which is crucial in inflammatory responses .
- Analgesic Properties : In-vivo studies have demonstrated that derivatives like 5-acetamido-2-hydroxy benzoic acid exhibit significant analgesic effects. These compounds were shown to reduce pain responses by targeting COX-2 receptors, suggesting potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Effects : The unique functional groups present in benzoic acid derivatives contribute to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes in pathogens.
Case Study 1: Analgesic Activity
A study focused on the synthesis and evaluation of 5-acetamido-2-hydroxy benzoic acid derivatives showed promising results in reducing nociceptive behavior in animal models. The compound demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as an effective analgesic agent .
Case Study 2: Anti-inflammatory Effects
Another investigation into the effects of benzoic acid derivatives on IL-15 signaling revealed that these compounds can effectively inhibit IL-15Rα interactions. This inhibition resulted in decreased secretion of pro-inflammatory cytokines, suggesting a therapeutic application in inflammatory diseases .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For instance:
- Structural Modifications : The incorporation of larger alkyl groups or additional functional moieties can improve binding affinity to target receptors like COX-2, thereby increasing efficacy while potentially reducing side effects associated with traditional NSAIDs .
- In Silico Studies : Computational modeling has been employed to predict pharmacokinetic properties and binding affinities of various derivatives, guiding the design of more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
